1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene
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Overview
Description
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is a complex organic compound with the molecular formula C33H24O15 and a molecular weight of 660.53 g/mol . This compound is characterized by its three phenoxymethyl groups, each substituted with two carboxylic acid groups, attached to a central benzene ring. It is known for its high thermal stability and unique structural properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 3,5-dihydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the 3,5-dihydroxybenzoic acid displace the bromine atoms on the benzene ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenoxymethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or anhydrides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene exerts its effects is primarily through its ability to form stable complexes with metal ions. The carboxylic acid groups can coordinate with metal ions, forming coordination polymers with unique properties. These interactions can influence various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with carboxylic acid groups directly attached to the benzene ring.
1,3,5-Tris(3,5-dicarboxyphenyl)benzene:
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Features boronic ester groups, making it useful in cross-coupling reactions.
Uniqueness
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is unique due to its combination of phenoxymethyl and carboxylic acid groups, providing a balance of stability and reactivity. This makes it particularly valuable in applications requiring robust yet versatile compounds .
Properties
Molecular Formula |
C33H24O15 |
---|---|
Molecular Weight |
660.5 g/mol |
IUPAC Name |
5-[[3,5-bis[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24O15/c34-28(35)19-4-20(29(36)37)8-25(7-19)46-13-16-1-17(14-47-26-9-21(30(38)39)5-22(10-26)31(40)41)3-18(2-16)15-48-27-11-23(32(42)43)6-24(12-27)33(44)45/h1-12H,13-15H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) |
InChI Key |
SOMOSKNBLUQRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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